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Compound of Interest

Compound Name: Chromous bromide

Cat. No.: B167723 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the quantum

mechanical modeling of Chromium(II) Bromide (CrBr2), a material of growing interest for its

unique magnetic properties. It integrates computational data with experimental findings,

offering a comprehensive resource for understanding and predicting the behavior of this

compound.

Introduction
Chromium(II) Bromide (CrBr2) is an inorganic compound that has recently garnered significant

attention due to its complex magnetic ordering. Like other transition metal dihalides, its

properties are governed by a delicate interplay of crystal structure, electron-electron

correlations, and spin-orbit coupling. Quantum mechanical modeling, particularly using Density

Functional Theory (DFT), has become an indispensable tool for elucidating the electronic and

magnetic ground states of such materials. This guide details the structural, magnetic, and

electronic properties of CrBr2, outlines the computational and experimental methodologies

used in its study, and presents key quantitative data to support further research and

development.

Physicochemical and Structural Properties
CrBr2 is a crystalline solid that, like many metal dihalides, features sheets of octahedrally

coordinated Cr(II) centers linked by bridging bromide ligands[1]. A critical feature of its structure

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b167723?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Chromium(II)_bromide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


is a Jahn-Teller distortion, which warps the octahedral arrangement of the bromide anions

around the chromium ions, leading to a distinctive "ribbon chain" structure[2][3].

Table 1: General Physicochemical Properties of CrBr2

Property Value Reference

Chemical Formula CrBr2 [1]

Molar Mass 211.804 g/mol [1]

Appearance White crystalline solid [1][4]

Density 4.236 g/cm³ [1]

Melting Point 842 °C [1]

| Crystal Structure | Monoclinic |[1][5] |

Table 2: Crystal Structure Parameters for CrBr2

Parameter Computational (DFT/GGA) Source

Space Group C2/m [5][6]

a 4.168 Å [5]

b 4.168 Å [5]

c 6.507 Å [5]

α 84.240° [5]

β 84.240° [5]

γ 52.115° [5]

| Cr-Br Bond Lengths | 2.55 Å (x4), 3.20 Å (x2) |[6] |

Note: The computational data is sourced from the Materials Project database and represents a

ground-state calculation. Experimental lattice parameters for single-crystal CrBr2 are not widely
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reported in recent literature, highlighting a key area for future experimental work.

Electronic and Magnetic Properties
The most compelling aspect of CrBr2 is its recently discovered helimagnetic order. Unlike

simple ferromagnetic or antiferromagnetic materials, the magnetic moments of adjacent

chromium ions in CrBr2 arrange in a spiral or helical pattern. This non-collinear magnetic

structure arises from competing magnetic exchange interactions.

Magnetic Properties
Experimental studies using neutron scattering have been pivotal in characterizing the magnetic

ground state of CrBr2[2][3]. Below its magnetic ordering temperature (Néel temperature), it

transitions from a paramagnetic to a helimagnetic state.

Table 3: Experimental and Computational Magnetic Properties of CrBr2 | Property |

Experimental Value | Computational Mention | Reference | | :--- | :--- | :--- | | Magnetic Ordering |

Helimagnetic | DFT suggests significant next-nearest-neighbor coupling, which can lead to

helimagnetism. |[2][3] | | Néel Temperature (TN) | 17 K | - |[2][3] | | Helical Angle | 147.0° (at 3.7

K) | - |[2] | | Propagation Vector | (1, 0.40845(15), 0.5) | - |[2] |

Electronic Properties
While bulk CrBr2's electronic properties are less explored, first-principles calculations on its

two-dimensional (monolayer) counterpart predict it to be a semiconductor with an indirect band

gap. The magnetic configuration (ferromagnetic vs. antiferromagnetic) significantly influences

the electronic band structure[7].

Table 4: Calculated Electronic Properties of Monolayer CrBr2

Property
Computational Prediction
(DFT)

Source

Electronic Type Semiconductor [7]

Band Gap Indirect [7]

| Magnetic Ground State | Intrinsic Ferromagnet |[7] |
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Methodologies: Experimental and Computational
A comprehensive understanding of CrBr2 requires a synergistic approach, combining

experimental synthesis and characterization with robust quantum mechanical modeling.

Experimental Protocols
4.1.1 Synthesis of CrBr2 Anhydrous CrBr2 can be prepared via the reduction of chromium(III)

bromide (CrBr3) with hydrogen gas.

Protocol:

Place CrBr3 powder in a suitable reaction vessel (e.g., a quartz tube furnace).

Heat the sample to 350-400 °C.

Pass a stream of hydrogen gas (H2) over the heated CrBr3 for 6–10 hours.

The reaction is: 2 CrBr3 + H2 → 2 CrBr2 + 2 HBr.

Cool the system under an inert atmosphere to obtain the white, solid CrBr2 product[1].

4.1.2 Magnetic Structure Determination via Neutron Scattering Neutron scattering is the

definitive technique for determining magnetic structures due to the neutron's magnetic moment,

which interacts directly with unpaired electron spins in the material[8][9][10].

Protocol:

A single crystal of CrBr2 is mounted on a goniometer within a cryostat on a neutron

diffractometer.

A monochromatic beam of neutrons is directed at the sample[10].

The sample is cooled below its Néel temperature (17 K) to induce magnetic ordering.

The intensity of scattered neutrons is measured as a function of scattering angle

(momentum transfer) at various sample orientations[10].
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The appearance of new Bragg peaks at low temperatures, which are not present in the

paramagnetic phase above TN, indicates magnetic ordering.

The positions and intensities of these magnetic Bragg peaks are used to determine the

magnetic propagation vector and the arrangement of magnetic moments (the helical

structure)[10][11].

Quantum Mechanical Modeling Protocols
Density Functional Theory (DFT) is the primary computational method for modeling solid-state

materials like CrBr2[12][13][14]. It provides a balance between accuracy and computational

cost for calculating ground-state properties.

Typical DFT Workflow:

Structural Definition: An initial crystal structure is defined using experimental or database

values (e.g., from the Materials Project)[5].

Method Selection:

Exchange-Correlation Functional: The choice of functional is critical. The Generalized

Gradient Approximation (GGA), often with the PBE parameterization, is a common

starting point[15]. For systems with localized d-electrons like Cr(II), a Hubbard U

correction (DFT+U) is often necessary to correctly describe electron correlation effects

and prevent over-delocalization[16][17].

Basis Set/Pseudopotentials: The Vienna Ab initio Simulation Package (VASP) often

uses the Projector Augmented-Wave (PAW) method[15].

Calculation Parameters:

k-point mesh: A grid of points in the reciprocal space (Brillouin zone) is chosen for

integration. A denser mesh leads to higher accuracy but increased computational time.

For geometry optimization, a coarser mesh may be used, followed by a denser one for

final energy and electronic structure calculations[18].
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Energy Cutoff: This parameter determines the size of the plane-wave basis set. It must

be converged to ensure accuracy.

Geometry Optimization: The lattice parameters and atomic positions are relaxed until the

forces on the atoms and the stress on the unit cell are minimized, yielding the theoretical

ground-state structure[12].

Property Calculation: Using the optimized structure, properties such as the electronic band

structure, density of states (DOS), and magnetic ordering energies are calculated. To

determine the magnetic ground state, the total energies of different magnetic

configurations (e.g., ferromagnetic, various antiferromagnetic arrangements, and non-

collinear spin spirals) are computed and compared[19][20].

Visualized Workflows and Relationships
Workflow for experimental synthesis and characterization of CrBr2.

Typical workflow for the quantum mechanical modeling of CrBr2 using DFT.

Logical relationship between fundamental and emergent properties of CrBr2.

Conclusion and Outlook
The quantum mechanical modeling of CrBr2, particularly through DFT, provides critical insights

into its unique helimagnetic ground state and electronic structure. Recent experimental work

using neutron scattering has confirmed the theoretical expectation of complex magnetism,

revealing a helimagnetic order below 17 K[2][3]. Computational models are essential for

understanding the origin of this behavior, which is rooted in competing exchange interactions

influenced by the material's Jahn-Teller distorted crystal structure.

For researchers and drug development professionals, understanding the fundamental

properties of such materials can inform the design of novel systems. While not directly a

therapeutic agent, the study of transition metal halides can provide insights into metal-ligand

interactions and the role of electronic structure in determining material function, principles that

are broadly applicable.
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Future work should focus on bridging the remaining gaps between theory and experiment. This

includes the experimental determination of the electronic band structure of bulk CrBr2 and

more advanced, high-accuracy computational studies (e.g., using Quantum Monte Carlo or

advanced Green's function methods) to precisely quantify the magnetic exchange parameters

and predict the full magnon spectrum[16][21]. The synergy of these approaches will continue to

deepen our understanding of CrBr2 and pave the way for the discovery of new quantum

materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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